N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydrazones, brominated phenols, and amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazone intermediate by reacting 3,5-dibromo-2-hydroxybenzaldehyde with hydrazine hydrate under reflux conditions. This intermediate is then coupled with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium acetate to form the final product. The reaction is usually carried out in an organic solvent like ethanol or methanol to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-{(1Z)-3-[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide
- N-{(1Z)-3-[(2E)-2-(3,5-diiodo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide
Uniqueness
N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C25H22Br2N4O3 |
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Molecular Weight |
586.3 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H22Br2N4O3/c1-31(2)20-10-8-16(9-11-20)12-22(29-24(33)17-6-4-3-5-7-17)25(34)30-28-15-18-13-19(26)14-21(27)23(18)32/h3-15,32H,1-2H3,(H,29,33)(H,30,34)/b22-12-,28-15+ |
InChI Key |
IWGSKKAVPXFZOV-CDRQWRBNSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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